3-[(Difluoromethoxy)methyl]azetidine
Description
Properties
IUPAC Name |
3-(difluoromethoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)9-3-4-1-8-2-4/h4-5,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNIYKPLAWJHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278017 | |
| Record name | Azetidine, 3-[(difluoromethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-38-8 | |
| Record name | Azetidine, 3-[(difluoromethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803570-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azetidine, 3-[(difluoromethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(difluoromethoxy)methyl]azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Difluoromethoxy Methyl Azetidine
General Approaches for Azetidine (B1206935) Ring Construction
The synthesis of the strained azetidine ring has been a long-standing challenge in organic chemistry, prompting the development of a diverse array of synthetic strategies. These methods can be broadly categorized into several key approaches, each with its own advantages and limitations.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. magtech.com.cn This approach often relies on the nucleophilic substitution of a leaving group at the γ-position by a nitrogen atom. rsc.orgfrontiersin.org Common precursors for such cyclizations are γ-amino alcohols or γ-haloamines. For instance, the treatment of N-substituted 3-amino-1-propanol derivatives with a sulfonyl chloride followed by base-induced cyclization is a classic method. The hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by the intramolecular nitrogen nucleophile. frontiersin.org
Recent advancements have focused on developing milder and more efficient cyclization conditions. For example, lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. frontiersin.orgnih.gov This method offers a novel route to functionalized azetidines under relatively mild conditions. Another approach involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide-protected amines, providing access to a range of azetidine compounds. organic-chemistry.org
Intermolecular Cycloaddition Reactions, including [2+2] Photocycloaddition
Intermolecular cycloaddition reactions offer a convergent and atom-economical route to the azetidine core. magtech.com.cn The most prominent among these is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction. google.com This reaction, however, has historically been challenging due to competing side reactions and the need for UV irradiation. nih.gov
Significant progress has been made in overcoming these limitations through the use of visible-light photocatalysis. For example, iridium-based photocatalysts can facilitate the intermolecular [2+2] cycloaddition of oximes with alkenes to produce highly functionalized azetidines under mild conditions. nih.gov This visible-light-mediated approach expands the substrate scope and functional group tolerance of the aza Paternò-Büchi reaction. nih.gov
Strain-Release Strategies from Bicyclic Precursors
The inherent ring strain of bicyclic systems can be harnessed as a driving force for the synthesis of azetidines. A notable example is the use of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained molecules can undergo ring-opening reactions with various nucleophiles and electrophiles to afford substituted azetidines. nih.gov This strain-release strategy allows for the modular construction of the azetidine ring and the introduction of diverse substituents. nih.gov The functionalization of ABBs can be achieved through radical strain-release photocatalysis, providing access to densely functionalized azetidines. nih.gov
Metal-Catalyzed Cyclization and Coupling Reactions
Metal catalysis has emerged as a powerful tool for the synthesis of azetidines, enabling transformations that are otherwise difficult to achieve. magtech.com.cn Palladium-catalyzed intramolecular C-H amination has already been mentioned as a key cyclization strategy. organic-chemistry.org In addition to ring formation, metal catalysis is instrumental in the functionalization of pre-formed azetidine rings. For instance, Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes, catalyzed by palladium, provide a route to 3-arylazetidines under mild conditions. organic-chemistry.org Copper-catalyzed reactions have also been employed, for example, in the multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides to yield functionalized azetidine derivatives. organic-chemistry.org Furthermore, photo-induced copper catalysis has enabled a [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines.
Specific Synthetic Routes to 3-[(Difluoromethoxy)methyl]azetidine
While general methods provide the foundational knowledge for constructing the azetidine ring, the synthesis of a specific target like this compound requires careful consideration of precursor selection and the introduction of the unique difluoromethoxymethyl side chain.
Precursor Selection and Design
A logical precursor for the synthesis of this compound is a suitably protected azetidine-3-methanol. This intermediate provides a hydroxyl group at the desired position, which can then be subjected to difluoromethoxylation. The synthesis of azetidine-3-methanol derivatives can be achieved through various routes, including the reduction of azetidine-3-carboxylic acid esters or the ring-opening of appropriate bicyclic precursors.
A plausible synthetic strategy would commence with a commercially available starting material such as N-Boc-azetidin-3-one. This ketone can be converted to the corresponding α,β-unsaturated ester, for example, through a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester like methyl 2-(dimethoxyphosphoryl)acetate. nih.gov Subsequent reduction of the ester and the double bond would yield N-Boc-azetidine-3-methanol.
The introduction of the difluoromethoxy group onto the primary alcohol of N-Boc-azetidine-3-methanol is the key final step. This transformation can be challenging. A potential method involves the use of a difluoromethylating agent. One approach could be the reaction of the alcohol with a reagent that can generate a difluorocarbene, which then inserts into the O-H bond. Another possibility is the conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with a source of the difluoromethoxy anion. Recent advances in photoredox catalysis have provided methods for the difluoromethoxylation of alcohols, which could be applicable here. nih.gov For instance, a protocol involving a photocatalyst and a difluoromethoxylation reagent could be employed to convert the hydroxyl group of the azetidine-3-methanol precursor directly to the desired difluoromethoxy ether.
The final step would involve the deprotection of the nitrogen atom, if necessary, to yield the target compound, this compound.
Below is a table summarizing a potential synthetic approach:
| Step | Reaction | Reactants/Reagents | Product |
| 1 | Horner-Wadsworth-Emmons Reaction | N-Boc-azetidin-3-one, Methyl 2-(dimethoxyphosphoryl)acetate, Base (e.g., NaH) | Methyl (N-Boc-azetidin-3-ylidene)acetate |
| 2 | Reduction | H₂, Pd/C or other reducing agents | N-Boc-azetidine-3-methanol |
| 3 | Difluoromethoxylation | N-Boc-azetidine-3-methanol, Difluoromethoxylation reagent (e.g., via photoredox catalysis) | N-Boc-3-[(difluoromethoxy)methyl]azetidine |
| 4 | Deprotection | Acid (e.g., TFA) | This compound |
Introduction of the Difluoromethoxy Moiety during Synthesis
The introduction of the difluoromethoxy group is a critical step in the synthesis of this compound. A common and effective strategy involves the O-difluoromethylation of a suitable precursor, typically an N-protected 3-(hydroxymethyl)azetidine. This transformation is most frequently achieved through the generation of difluorocarbene (:CF2) in the presence of the alcohol.
Several reagents have been developed for the generation of difluorocarbene under various conditions. A particularly practical and widely used precursor is bromodifluoromethyl(trimethyl)silane (TMSCF2Br). cas.cnnih.gov This reagent, in the presence of a suitable activator, generates difluorocarbene that can be trapped by the hydroxyl group of the azetidine precursor. The reaction generally proceeds under mild conditions, making it compatible with the often-sensitive azetidine ring. cas.cn The mechanism is believed to involve the direct interaction of the neutral alcohol with the electrophilic difluorocarbene. cas.cnnih.gov
Another approach involves the use of S-(difluoromethyl)sulfonium salts, which have been shown to be effective for the difluoromethylation of a wide range of aliphatic alcohols. rsc.org These reagents can deliver the difluoromethoxy group under mild conditions and often exhibit broad functional group tolerance. rsc.org Mechanistic studies suggest that this transformation can also proceed via a difluorocarbene intermediate. rsc.org
The choice of difluorocarbene precursor and reaction conditions can be tailored based on the specific substrate and desired scale of the reaction. For instance, mechanochemical methods using ball milling have been developed for the difluoromethylation of alcohols, offering a solvent-free and efficient alternative to traditional solution-phase reactions. chinesechemsoc.orgchinesechemsoc.org
A plausible synthetic route would commence with an N-protected 3-(hydroxymethyl)azetidine, which is then subjected to O-difluoromethylation using a suitable difluorocarbene source. The choice of the nitrogen protecting group is crucial and will be discussed in a later section.
Optimizing Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters, both in the formation of the azetidine ring and the subsequent difluoromethoxylation step.
For the O-difluoromethylation of the N-protected 3-(hydroxymethyl)azetidine precursor, key parameters to consider include the choice of difluorocarbene source, activator, solvent, and temperature. When using TMSCF2Br, activators such as potassium bifluoride (KHF2) or potassium acetate (B1210297) (KOAc) under weakly basic or acidic conditions have proven effective for the difluoromethylation of primary alcohols. cas.cnchinesechemsoc.org The reaction can be performed in a two-phase system (e.g., CH2Cl2/water) or even in water alone, which can influence reaction rates and selectivity. sci-hub.se For solid alcohols, heating the reaction mixture slightly above the melting point of the alcohol can significantly improve yields. sci-hub.se
Mechanochemical approaches offer a unique set of optimization parameters. In ball milling, the choice of milling vessel material (e.g., stainless steel, zirconium dioxide, PTFE) and the use of liquid-assisted grinding (LAG) can impact the reaction efficiency. chinesechemsoc.org These solvent-free conditions can lead to higher product purity by minimizing side reactions and simplifying work-up procedures. chinesechemsoc.orgchinesechemsoc.org
The synthesis of the azetidine precursor itself also requires optimization. For instance, in the case of La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form the azetidine ring, solvent choice is critical. frontiersin.org While coordinative solvents like MeCN and THF can provide good selectivity, non-coordinating solvents such as 1,2-dichloroethane (B1671644) (DCE) may lead to higher yields. frontiersin.org The catalyst loading and reaction temperature are also crucial factors to fine-tune for optimal performance. frontiersin.org
Below is a table summarizing key parameters for the optimization of the O-difluoromethylation step:
| Parameter | Variables to Consider | Potential Impact |
| Difluorocarbene Precursor | TMSCF2Br, S-(difluoromethyl)sulfonium salts, CHClF2 | Reactivity, cost, safety, scalability |
| Activator/Base | KHF2, KOAc, CsF, NaH | Reaction rate, substrate compatibility |
| Solvent System | Two-phase (e.g., CH2Cl2/H2O), water only, solvent-free (mechanochemistry) | Reaction efficiency, selectivity, ease of work-up, environmental impact |
| Temperature | 0 °C to elevated temperatures | Reaction kinetics, stability of reactants and products |
| Reaction Mode | Solution-phase, mechanochemical (ball milling) | Reaction time, yield, purity, scalability |
Multigram Scale Synthesis Considerations
Scaling up the synthesis of this compound from laboratory to multigram quantities introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.
For the O-difluoromethylation step, the choice of reagent and reaction conditions becomes even more critical on a larger scale. While many difluoromethylation methods are reported on a small scale, not all are amenable to scale-up. rsc.org For instance, methods requiring cryogenic temperatures or highly dilute conditions may be impractical for large-scale production. The use of reagents like CHClF2, while effective, may require specialized equipment such as pressure vessels, adding to the cost and complexity of the process. thieme-connect.com However, recent developments have demonstrated scalable N-difluoromethylation using CHClF2 with balloons, which could potentially be adapted for O-difluoromethylation. thieme-connect.com
Purification is another major consideration. Column chromatography, which is often used for purification at the lab scale, can be cumbersome and costly for multigram quantities. Therefore, developing a synthesis that yields a product of high purity directly from the reaction or that can be purified by crystallization or distillation is highly desirable. Mechanochemical methods, which are solvent-free and can sometimes allow for purification by simple filtration, are particularly attractive for scalable synthesis. chinesechemsoc.orgchinesechemsoc.org
The thermal stability of intermediates and the management of exotherms during the reaction are also critical safety considerations on a larger scale. The synthesis of the azetidine ring itself can be exothermic, and proper temperature control is essential.
Recent literature provides examples of scalable syntheses of other azetidine derivatives and difluoromethylated compounds. For example, visible light-induced radical difluoromethylation/cyclization reactions have been performed on a gram scale, demonstrating the potential of photochemical methods for larger-scale synthesis. acs.orgresearchgate.net Similarly, nickel-catalyzed difluoromethylation of arylboronic acids has been successfully scaled up to 10 grams. rsc.org These examples provide valuable insights into the practical aspects of scaling up fluorination and heterocycle synthesis.
Stereochemical Control in the Synthesis of Azetidine Derivatives
Controlling the stereochemistry at the C3 position of the azetidine ring is crucial for the development of chiral this compound as a potential pharmaceutical agent. Several strategies can be employed to achieve high levels of stereocontrol.
One effective approach is to start from a chiral precursor. For instance, the synthesis can begin with a commercially available chiral amino acid or a chiral alcohol. A flexible and general method for the synthesis of chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are readily accessible via chiral sulfinamide chemistry. nih.gov The resulting chiral azetidin-3-one (B1332698) can then be reduced to the corresponding 3-hydroxyazetidine with high stereoselectivity, which can then be further functionalized.
Another strategy involves the stereoselective synthesis of a chiral 3-(hydroxymethyl)azetidine precursor. This can be achieved through various asymmetric reactions. For example, the stereoselective synthesis of cis-2,3-disubstituted azetidines has been accomplished through diastereoselective hydrozirconation followed by base-promoted intramolecular nucleophilic ring closure. rsc.org
Furthermore, the stereoselective synthesis of both enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid from homochiral glycidol (B123203) has been reported, showcasing the use of chiral epoxides as starting materials for the construction of chiral four-membered rings. rsc.org This approach could potentially be adapted for the synthesis of chiral 3-(hydroxymethyl)azetidine.
Asymmetric hydrogenation of unsaturated azetinylcarboxylic acids, prepared from 1-Boc-3-azetidinones, has also been established as a method for the stereoselective synthesis of azetidine-based α-amino acids, which could be envisioned as precursors to chiral 3-substituted azetidines. thieme-connect.de
The choice of synthetic route will depend on the availability of chiral starting materials and the desired enantiomeric purity of the final product.
Protective Group Strategies for the Azetidine Nitrogen and Hydroxyl Functionality
The successful multi-step synthesis of this compound relies heavily on a well-designed protective group strategy to mask the reactive azetidine nitrogen and the hydroxyl group of the 3-(hydroxymethyl)azetidine precursor at different stages of the synthesis. The concept of orthogonal protection is particularly important, allowing for the selective removal of one protecting group in the presence of another. bham.ac.ukiris-biotech.desigmaaldrich.com
Protection of the Azetidine Nitrogen:
The secondary amine of the azetidine ring is nucleophilic and can interfere with many synthetic transformations. Therefore, it is typically protected early in the synthesis. Common protecting groups for the azetidine nitrogen include:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). iris-biotech.de
Carboxybenzyl (Cbz or Z): This group is also robust and is typically removed by hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group. nih.gov
Protection of the Hydroxyl Functionality:
The hydroxyl group of the 3-(hydroxymethyl)azetidine precursor may need to be protected during certain transformations, although it is the reactive site for the key O-difluoromethylation step. If other reactions are to be performed on the molecule while preserving the hydroxyl group, a temporary protecting group can be employed. Common hydroxyl protecting groups include:
Silyl ethers (e.g., TBDMS, TIPS): These are versatile protecting groups that can be removed under fluoride-mediated conditions.
Benzyl (B1604629) (Bn) ethers: These are stable to a wide range of conditions and are typically removed by hydrogenolysis.
Orthogonal Protection Strategy:
An example of an orthogonal protection strategy for the synthesis of this compound could involve the following steps:
Protection of a suitable amino alcohol precursor with a Boc group on the nitrogen and a benzyl group on the hydroxyl.
Cyclization to form the N-Boc protected 3-(benzyloxymethyl)azetidine.
Selective deprotection of the benzyl ether by hydrogenolysis to reveal the free hydroxyl group.
O-difluoromethylation of the hydroxyl group.
Final deprotection of the Boc group under acidic conditions to yield the target compound.
This strategy allows for the selective manipulation of the hydroxyl and amino functionalities at different stages of the synthesis, which is crucial for achieving the desired final product. bham.ac.uknih.gov
Chemical Transformations and Reactivity Profile of 3 Difluoromethoxy Methyl Azetidine
Ring-Opening Reactions of the Azetidine (B1206935) Core
The inherent ring strain of the azetidine ring, estimated to be approximately 25.4 kcal/mol, is a principal driver of its reactivity. organic-chemistry.org This strain can be relieved through ring-opening reactions, which are often initiated by the activation of the azetidine nitrogen.
Nucleophilic Ring Opening Mechanisms
The ring-opening of azetidines typically proceeds via a nucleophilic substitution (SN2) mechanism. For the reaction to occur, the nitrogen atom of the azetidine is usually activated by protonation or by conversion into a quaternary ammonium (B1175870) salt, which transforms the amino group into a better leaving group. organic-chemistry.orgnih.gov In the case of 3-[(difluoromethoxy)methyl]azetidine, activation would lead to an azetidinium ion. Nucleophiles can then attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond.
The regioselectivity of the nucleophilic attack on an unsymmetrically substituted azetidinium ion is influenced by both steric and electronic factors. organic-chemistry.orgresearchgate.net For an azetidinium ion derived from this compound, nucleophilic attack could theoretically occur at either the C2 or C4 position. Generally, in the absence of significant steric hindrance at C2, nucleophilic attack on 3-substituted azetidinium ions tends to occur at the C4 position. organic-chemistry.orgresearchgate.net
A variety of nucleophiles can be employed in these ring-opening reactions, including halides, alkoxides, amines, and carbon nucleophiles, leading to a diverse array of functionalized γ-aminopropyl derivatives. nih.govresearchgate.net
Strain-Driven Reactivity and Selectivity
The considerable ring strain of azetidines not only facilitates ring-opening reactions but also influences their selectivity. organic-chemistry.org While more stable than the highly strained three-membered aziridines, azetidines are significantly more reactive than their five-membered pyrrolidine (B122466) counterparts. organic-chemistry.org This intermediate reactivity allows for a degree of control over their transformations that can be triggered under specific reaction conditions. organic-chemistry.org
The regioselectivity of ring-opening is a key aspect of strain-driven reactivity. In the case of 3-substituted azetidines, the substituent at the C3 position can influence the electronic environment of the ring and, consequently, the preferred site of nucleophilic attack. organic-chemistry.org For this compound, the electron-withdrawing nature of the difluoromethoxy group is not expected to have a strong directing effect on the regioselectivity of nucleophilic attack on the azetidinium ion, which is primarily governed by steric accessibility at C2 and C4. organic-chemistry.org
Reactivity and Stability of the Difluoromethoxy Functional Group
The difluoromethoxy group (-OCHF₂) is a key functional moiety in this compound, imparting unique properties to the molecule. This group is generally considered to be metabolically stable due to the high strength of the carbon-fluorine bonds. nih.gov However, its stability can be influenced by the reaction conditions.
Under strongly acidic conditions, the ether linkage may be susceptible to cleavage. Studies on related difluoromethoxy-substituted aromatic compounds have shown that hydrolysis can occur, although the conditions are often harsh. nih.gov The presence of the two fluorine atoms can influence the basicity of the ether oxygen, potentially affecting the rate of protonation and subsequent cleavage.
Under basic conditions, the difluoromethoxy group is generally stable. The C-F bonds are resistant to nucleophilic attack. The acidity of the hydrogen atom in the -OCHF₂ group is low, and deprotonation to form a difluoromethoxy anion is not readily achieved under standard basic conditions. acs.org However, the formation of difluorocarbene from related compounds under strongly basic conditions has been reported, suggesting a potential, albeit likely minor, decomposition pathway. nih.gov
The hydrolytic stability of the difluoromethoxy group can be influenced by neighboring functional groups. For instance, studies on 2-difluoromethoxy-3-sulfamoyloxy derivatives have shown that the difluoromethoxy group can increase the rate of hydrolysis of the adjacent sulfamoyloxy group, likely due to its electron-withdrawing nature which lowers the pKa of the leaving group. nih.gov
Derivatization and Functionalization at the Azetidine Nitrogen
The secondary amine of the azetidine ring in this compound is a key site for derivatization. Common reactions include N-acylation and N-alkylation, which are important for modifying the compound's properties and for its use as a building block in more complex structures.
N-Acylation: The azetidine nitrogen can be readily acylated using a variety of acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction is often used to introduce a protecting group, such as the tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed with acid. researchgate.net The synthesis of N-acyl derivatives can be a crucial step for subsequent modifications of the molecule. beilstein-journals.org
N-Alkylation: Alkylation of the azetidine nitrogen can be achieved using alkyl halides or other electrophilic alkylating agents. nih.gov This reaction introduces a substituent onto the nitrogen atom, which can significantly alter the steric and electronic properties of the molecule. For example, N-arylation can be accomplished through methods like the Buchwald-Hartwig amination. organic-chemistry.org
Table 1: Examples of N-Functionalization Reactions of Azetidines
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Boc Protection | (Boc)₂O, base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | N-Boc-3-[(difluoromethoxy)methyl]azetidine |
| N-Acylation | Acyl chloride, base, solvent | N-Acyl-3-[(difluoromethoxy)methyl]azetidine |
| N-Alkylation | Alkyl halide, base, solvent | N-Alkyl-3-[(difluoromethoxy)methyl]azetidine |
| N-Arylation | Aryl halide, Pd catalyst, ligand, base | N-Aryl-3-[(difluoromethoxy)methyl]azetidine |
Modifications and Substitutions at the Azetidine Ring Carbons (C2, C3, C4)
Functionalization of the carbon atoms of the azetidine ring in this compound presents a greater synthetic challenge compared to derivatization at the nitrogen atom. However, several methods have been developed for the modification of azetidine rings at the carbon positions.
One of the most powerful methods for functionalizing the C2 position of an azetidine ring is through α-lithiation followed by trapping with an electrophile. nih.govnih.gov This typically requires the nitrogen to be protected with a suitable group, such as a thiopivaloyl or tert-butoxythiocarbonyl group, which can direct the deprotonation to the adjacent C2 position. nih.govthieme-connect.com The resulting organolithium intermediate can then react with a variety of electrophiles to introduce substituents at the C2 position. nih.gov For this compound, this would likely require prior N-protection.
Direct electrophilic substitution on the azetidine ring carbons is generally not a feasible reaction pathway due to the electron-rich nature of the ring. However, functionalization can be achieved through multi-step sequences. For example, the synthesis of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds has been achieved via a Pd-catalyzed cross-coupling reaction. mdpi.com While this example involves substitution at C3, similar strategies could potentially be adapted for modification at other positions.
The synthesis of substituted azetidines can also be achieved through intramolecular cyclization reactions of appropriately functionalized precursors. frontiersin.org This approach allows for the introduction of substituents at various positions on the ring prior to its formation.
Table 2: Potential Strategies for Azetidine Ring Carbon Modification
| Position | Strategy | Key Intermediate | Potential Products |
|---|---|---|---|
| C2 | α-Lithiation and electrophilic trapping | N-protected 2-lithioazetidine | 2-Substituted-3-[(difluoromethoxy)methyl]azetidines |
| C3 | Cross-coupling reactions | N-protected 3-halo or 3-boronylazetidine | 3-Aryl/heteroaryl-3-[(difluoromethoxy)methyl]azetidines |
| C4 | Ring-opening and re-functionalization | γ-Aminopropyl derivative | Variably substituted open-chain products |
Advanced Derivatization Strategies for 3 Difluoromethoxy Methyl Azetidine
Site-Selective Functionalization of the Azetidine (B1206935) Scaffold
The azetidine ring, while more stable than an aziridine (B145994), possesses significant ring strain that can be harnessed for unique chemical transformations. rsc.org Site-selective functionalization allows for precise modifications at either the nitrogen atom or specific carbon-hydrogen (C-H) bonds of the ring, providing a powerful tool for creating diverse molecular architectures.
A primary site for functionalization is the secondary amine of the azetidine. This nitrogen can be readily derivatized through standard N-alkylation or N-arylation reactions. However, more advanced methods focus on the selective activation of C-H bonds, which are traditionally considered unreactive. Palladium-catalyzed C-H activation, often guided by a directing group, has emerged as a powerful strategy. rsc.orgacs.org For instance, a directing group installed on the azetidine nitrogen can guide a metal catalyst to selectively functionalize a specific C-H bond, typically at the β-position, enabling the introduction of aryl, alkyl, or other groups. nih.govnih.gov This approach allows for the construction of vicinally functionalized azetidines from simple carboxylic acid precursors through a sequence of C-H activation and subsequent decarboxylative cross-coupling. nih.gov
Another innovative approach is skeletal editing, where the core structure of the ring is altered. A notable example is the copper-catalyzed formal carbonylation of azetidines. nih.govresearchgate.net This reaction utilizes a difluorocarbene, which inserts into a C-N bond of the azetidine ring, followed by in-situ hydrolysis to yield a γ-lactam. This transformation effectively expands the four-membered azetidine into a five-membered ring, representing a significant structural derivatization. nih.gov The reaction proceeds with high site-selectivity, typically cleaving the C-N bond at the more substituted carbon. researchgate.net
| Functionalization Strategy | Target Site | Key Reagents/Catalysts | Transformation Achieved | Reference |
|---|---|---|---|---|
| Directed C–H Activation | β-C–H bond | Pd(OAc)₂, Directing Group (e.g., Picolinamide) | Arylation, Alkoxylation, Fluorination | nih.gov |
| Skeletal Expansion (Carbonylation) | C2–N bond | CuI, Difluorocarbene Source | Azetidine → γ-Lactam | nih.govresearchgate.net |
| Intramolecular Aminolysis | C3 or C4 on precursor | La(OTf)₃ | Formation of functionalized azetidine ring | frontiersin.orgnih.gov |
Introduction of Diverse Chemical Entities via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing diverse chemical entities onto the azetidine scaffold, particularly at the nitrogen atom. These methods allow for the formation of carbon-nitrogen and carbon-carbon bonds under relatively mild conditions, tolerating a wide range of functional groups.
The Buchwald-Hartwig amination is a premier method for the N-arylation of amines, including heterocyclic amines like azetidine. wikipedia.orgyoutube.com This reaction couples the azetidine nitrogen with aryl halides or pseudohalides (e.g., triflates) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as BINAP or DPPF), and a base. wikipedia.orgnih.govresearchgate.net This strategy facilitates the synthesis of a broad spectrum of N-aryl azetidines, which are common motifs in bioactive molecules. researchgate.net The reaction conditions can be optimized by screening different catalysts, ligands, and bases to achieve high yields. researchgate.net
The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry, used to form C-C bonds. wikipedia.org To apply this reaction to the azetidine scaffold, a halide or triflate handle must first be installed on one of the ring carbons. Subsequently, this functionalized azetidine can be coupled with a variety of organoboron reagents (e.g., boronic acids or esters) using a palladium catalyst and a base. researchgate.netmdpi.comresearchgate.net This method allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups onto the carbon framework of the azetidine ring, significantly expanding its structural diversity. Azetidine-based ligands have also been developed to create highly active palladium catalysts for Suzuki-Miyaura reactions performed in water. researchgate.net
| Coupling Reaction | Bond Formed | Coupling Partners | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | C–N | Azetidine + Aryl/Vinyl Halide or Triflate | Pd(0) or Pd(II) precatalyst + Phosphine Ligand (e.g., BINAP) + Base (e.g., Cs₂CO₃) | wikipedia.orgnih.govresearchgate.net |
| Suzuki-Miyaura Coupling | C–C | Halogenated Azetidine + Organoboron Reagent | Pd(0) or Pd(II) precatalyst + Ligand + Base (e.g., K₂CO₃) | wikipedia.orgresearchgate.netmdpi.com |
| Aza-Michael Addition | C–N | NH-Heterocycle + Azetidin-3-ylidene Acetate (B1210297) | DBU (catalyst) | mdpi.com |
Application of Derivatization in Analytical Chemistry
In analytical chemistry, derivatization is a critical step for the analysis of compounds that are otherwise difficult to detect or separate using standard techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.org For a polar compound like 3-[(difluoromethoxy)methyl]azetidine, which contains a secondary amine and electronegative fluorine atoms, derivatization is often necessary to enhance its volatility and thermal stability for GC analysis or to improve its detectability in HPLC. libretexts.org
The secondary amine of the azetidine ring is a prime target for derivatization. It can be converted into a less polar, more volatile derivative through reactions like acylation or silylation. libretexts.orgrsc.org Acylation with fluorinated reagents, such as heptafluorobutyryl imidazole (B134444) (HFBI) or pentafluorobenzoyl chloride, is particularly advantageous. rsc.org This process not only masks the polar N-H group but also introduces multiple fluorine atoms, which significantly enhances the sensitivity of detection by GC systems equipped with an electron capture detector (ECD) or mass spectrometry (MS) using negative chemical ionization. rsc.orgresearchgate.net
| Derivatizing Agent | Target Functional Group | Analytical Technique | Advantage of Derivatization | Reference |
|---|---|---|---|---|
| Heptafluorobutyryl Imidazole (HFBI) | Amine (N-H) | GC-MS/MS | Increases volatility and enhances sensitivity (high electronegativity). | rsc.org |
| Pentafluorobenzyl Bromide (PFB-Br) | Amines, Carboxylic Acids, Thiols | GC-ECD | Adds a strongly electron-capturing group for high sensitivity. | libretexts.org |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Alcohols, Carboxylic Acids | GC-MS | Forms volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. | rsc.org |
| Isobutyl Chloroformate | Carboxylic Acids, Amines | GC-MS | Creates volatile derivatives for GC analysis. | researchgate.net |
3 Difluoromethoxy Methyl Azetidine As a Versatile Synthetic Building Block
Construction of Complex Fluorinated Heterocyclic Scaffolds
The 3-[(Difluoromethoxy)methyl]azetidine scaffold serves as an excellent starting point for the synthesis of more elaborate heterocyclic systems. The secondary amine of the azetidine (B1206935) ring provides a nucleophilic handle for a variety of transformations, allowing for its incorporation into larger, polycyclic frameworks. The presence of the difluoromethoxy group is particularly advantageous, as it imparts unique physicochemical properties to the resulting molecules, such as altered basicity, improved metabolic stability, and enhanced membrane permeability. mdpi.com
The construction of complex scaffolds can be achieved through several established synthetic strategies:
N-Arylation and N-Alkylation: The nitrogen atom of the azetidine can readily undergo coupling reactions, such as the Buchwald-Hartwig amination, with a wide range of aryl and heteroaryl halides. This allows for the direct attachment of the this compound moiety to aromatic systems, a common strategy in the development of bioactive compounds. Similarly, N-alkylation with various electrophiles introduces further diversity.
Ring-Opening Reactions: While azetidines are more stable than their three-membered aziridine (B145994) counterparts, their inherent ring strain can be harnessed for ring-opening reactions under specific conditions. nih.gov This allows the difluoromethoxymethyl-substituted backbone to be integrated into larger ring systems, such as piperidines or other medium-sized heterocycles.
Annulation Reactions: The azetidine ring can be used as a foundation upon which other rings are built. For instance, functionalization at the nitrogen followed by intramolecular cyclization reactions can lead to the formation of fused or bridged bicyclic systems, which are of great interest in drug discovery for exploring new regions of chemical space. nih.gov The synthesis of diverse azetidine-based scaffolds, including fused and spirocyclic systems, highlights the versatility of the azetidine core in creating structurally unique molecules. nih.gov
The table below illustrates potential transformations for constructing complex heterocyclic scaffolds starting from this compound.
| Reaction Type | Reagents/Conditions | Resulting Scaffold | Significance |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Base | N-Aryl-3-[(difluoromethoxy)methyl]azetidine | Access to fluorinated analogues of known bioactive aryl amines. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-[(difluoromethoxy)methyl]azetidine | Introduction of diverse alkyl substituents. |
| Michael Addition | α,β-Unsaturated Ester/Nitrile | N-Substituted Azetidine with Ester/Nitrile functionality | Formation of functionalized side chains for further elaboration. |
| Ring-Closing Metathesis (on N-allyl derivative) | Grubbs' Catalyst | Azetidine-fused medium-sized rings | Access to novel bicyclic systems with defined stereochemistry. nih.gov |
Integration into Advanced Organic Synthesis Pathways
The utility of this compound extends to its role as a key intermediate in multi-step synthesis pathways targeting complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The azetidine ring is considered a valuable motif in drug discovery, and its combination with a difluoromethoxy group makes it a highly sought-after building block. lifechemicals.com
Research in medicinal chemistry has demonstrated that small, saturated heterocycles like azetidine can significantly improve the pharmacological profile of a drug candidate. nih.gov They can enhance aqueous solubility, reduce lipophilicity, and provide novel vectors for receptor interaction compared to more traditional, larger ring systems like piperidine (B6355638) or pyrrolidine (B122466). The difluoromethoxy group, in particular, is often used to fine-tune a molecule's properties to improve metabolic stability and binding affinity. mdpi.com
The integration of this building block into a synthetic pathway typically involves the initial coupling of the azetidine via its secondary amine, followed by transformations on other parts of the molecule. The stability of the difluoromethoxy group and the azetidine ring to a wide range of reaction conditions makes this approach feasible. General methods for azetidine synthesis, such as the intramolecular aminolysis of epoxy amines, provide routes to substituted azetidines that can serve as precursors or analogues. frontiersin.org
The table below outlines a hypothetical integration of this compound into a synthetic pathway for a generic bioactive target.
| Step | Transformation | Reactant | Intermediate/Product | Purpose |
| 1 | Nucleophilic Substitution | This compound + R-X (e.g., a complex heteroaryl chloride) | N-Substituted-3-[(difluoromethoxy)methyl]azetidine | Introduction of the key fluorinated pharmacophore. |
| 2 | Deprotection | Deprotection of a functional group on the 'R' moiety (e.g., Boc, Cbz) | Amine or Alcohol functionalized molecule | Unmasking a functional group for further coupling. |
| 3 | Amide Coupling | Result from Step 2 + Carboxylic Acid, Coupling Agent (e.g., HATU) | Final Target Molecule | Formation of the final complex molecule. |
Role in Chiral Molecule Synthesis
The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development. This compound can be a valuable component in chiral synthesis, either by being used in its enantiomerically pure form or by directing stereoselective reactions.
Use of Enantiopure Building Blocks: The synthesis of enantiomerically pure this compound can be achieved through asymmetric synthesis or by chiral resolution of a racemic mixture. Starting with an enantiopure building block ensures that the stereochemistry is carried through the synthetic sequence, leading to an enantiomerically pure final product. Asymmetric synthetic routes to chiral azetidines, for example, through gold-catalyzed cyclization of chiral N-propargylsulfonamides, have been developed and could be adapted for this purpose. nih.gov
Diastereoselective Reactions: Even when used in its racemic form, the azetidine can influence the stereochemical outcome of reactions at adjacent positions. The rigid, four-membered ring can create a specific steric environment that favors the formation of one diastereomer over another during a subsequent reaction.
Chiral Auxiliaries: While less common for azetidines themselves, derivatives can be prepared that act as chiral auxiliaries, controlling the stereochemistry of a reaction before being cleaved from the molecule.
The development of stereoselective methods is a key area of research. For instance, reagent-controlled stereoselective difluoromethylation has been shown to be effective for creating chiral α-difluoromethyl amines, demonstrating that high stereoselectivity is achievable in fluorinated systems. frontiersin.org Similarly, stereospecific C(sp³)–H arylation has been used to create functionalized chiral azetidines from commercially available precursors. nih.gov These advanced methods could potentially be applied to the synthesis and elaboration of chiral this compound.
The table below summarizes approaches for incorporating this compound into chiral synthesis.
| Approach | Description | Example Reaction | Outcome |
| Enantiopure Starting Material | Synthesis begins with enantiomerically pure (R)- or (S)-3-[(Difluoromethoxy)methyl]azetidine. | Coupling of enantiopure azetidine with a prochiral substrate. | Enantiomerically pure final product. |
| Diastereoselective Addition | A reaction on a molecule containing the racemic azetidine creates a new chiral center with a preference for one diastereomer. | Addition of a nucleophile to an imine formed from a derivative of the azetidine. | Diastereomerically enriched product mixture, separable to yield enantiopure compounds. |
| Asymmetric Catalysis | A chiral catalyst is used to effect a transformation on a substrate containing the azetidine moiety. | Asymmetric hydrogenation of a double bond adjacent to the azetidine ring. | Enantioenriched product. |
Spectroscopic and Advanced Characterization of 3 Difluoromethoxy Methyl Azetidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of 3-[(Difluoromethoxy)methyl]azetidine. The combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of all atoms in the molecule, confirming its connectivity and constitution.
The ¹H NMR spectrum of this compound provides key information through chemical shifts, signal multiplicities, and coupling constants. The azetidine (B1206935) ring protons typically appear as complex multiplets due to spin-spin coupling and the ring's non-planar conformation. The difluoromethoxy group introduces a highly characteristic signal: a triplet for the proton attached to the difluoromethyl carbon, resulting from coupling to the two fluorine atoms.
Expected proton signals include:
Azetidine Ring Protons (C2-H₂, C4-H₂): These protons are expected to resonate as multiplets in the approximate range of δ 3.0–4.0 ppm. Their chemical shifts and coupling patterns are influenced by the nitrogen atom and the ring's puckered conformation.
Azetidine Methine Proton (C3-H): This proton, attached to the carbon bearing the side chain, would likely appear as a multiplet around δ 2.5–3.5 ppm.
Methylene (B1212753) Bridge Protons (-CH₂O-): The two protons of the methylene group adjacent to the ether oxygen are diastereotopic and would be expected to appear as a doublet of doublets or a multiplet, coupled to the C3-H proton, in the region of δ 3.6–4.2 ppm.
Difluoromethoxy Proton (-OCHF₂): This proton gives rise to a characteristic triplet in the downfield region, typically around δ 6.5–6.8 ppm, with a large geminal coupling constant (²JHF) of approximately 72–74 Hz. rsc.orgrsc.org
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| -OCH F₂ | 6.5 – 6.8 | Triplet (t) | ²JHF ≈ 72–74 |
| -CH ₂O- | 3.6 – 4.2 | Multiplet (m) | - |
| Azetidine CH₂ (C2, C4) | 3.0 – 4.0 | Multiplet (m) | - |
| Azetidine CH (C3) | 2.5 – 3.5 | Multiplet (m) | - |
The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The difluoromethoxy group is particularly informative, as the carbon signal is split into a triplet by the two attached fluorine atoms, characterized by a large one-bond C-F coupling constant (¹JCF).
Expected carbon signals include:
Azetidine Ring Carbons (C2, C4): These carbons are expected in the region of δ 45–60 ppm.
Azetidine Methine Carbon (C3): This carbon is anticipated to appear around δ 30–45 ppm.
Methylene Bridge Carbon (-CH₂O-): This signal is expected in the range of δ 65–75 ppm.
Difluoromethoxy Carbon (-OCHF₂): This carbon presents a characteristic triplet at approximately δ 113–117 ppm, with a large ¹JCF coupling constant in the range of 250–260 Hz. rsc.org
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |
| -OC HF₂ | 113 – 117 | Triplet (t) | ¹JCF ≈ 250–260 |
| -C H₂O- | 65 – 75 | Singlet (s) | - |
| Azetidine C H₂ (C2, C4) | 45 – 60 | Singlet (s) | - |
| Azetidine C H (C3) | 30 – 45 | Singlet (s) | - |
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide range of chemical shifts. azom.comnih.gov For this compound, the two fluorine atoms are chemically equivalent and will produce a single resonance. This signal is split into a doublet by the single geminal proton.
Difluoromethoxy Fluorines (-OCHF₂): A single signal is expected, appearing as a doublet with a chemical shift in the range of δ -81 to -94 ppm (relative to CFCl₃). The splitting is due to the geminal proton, with a coupling constant (²JHF) that mirrors the one observed in the ¹H NMR spectrum, approximately 72–74 Hz. rsc.orgrsc.org
Table 3: Expected ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| -OCHF ₂ | -81 to -94 | Doublet (d) | ²JHF ≈ 72–74 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound (C₅H₉F₂NO), techniques like electrospray ionization (ESI) would typically generate the protonated molecular ion, [M+H]⁺.
The theoretical exact mass of the [M+H]⁺ ion is calculated as 138.0725 u. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the elemental composition C₅H₁₀F₂NO⁺, thereby confirming the molecular formula of the parent compound. tudelft.nl This high level of accuracy allows for differentiation between compounds with the same nominal mass but different elemental compositions.
Advanced Spectroscopic Techniques for Conformational and Mechanistic Studies
While 1D NMR and HRMS confirm the basic structure, advanced spectroscopic techniques are necessary to explore the three-dimensional arrangement and dynamic behavior of this compound and its derivatives.
2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign all proton and carbon signals by revealing their correlations. For instance, a COSY spectrum would show correlations between adjacent protons in the azetidine ring, while an HSQC spectrum would link each proton directly to its attached carbon.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (e.g., NOESY, ROESY) are paramount for determining the spatial proximity of atoms, which is crucial for conformational analysis. ipb.pt For azetidine derivatives, NOE data can elucidate the puckering of the four-membered ring and establish the relative orientation (cis/trans) of substituents. ipb.ptresearchgate.net It can reveal whether the difluoromethoxymethyl side chain exists in a preferred orientation relative to the ring.
Variable-Temperature (VT) NMR: Azetidine rings are known to undergo rapid ring inversion at room temperature. capes.gov.br VT-NMR studies can be used to investigate this and other dynamic processes, such as restricted rotation around the C-N bonds in N-substituted derivatives. researchgate.net By lowering the temperature, it may be possible to slow these processes enough to observe distinct signals for different conformers, allowing for the determination of the energy barriers associated with their interconversion. researchgate.net
Theoretical and Computational Chemistry of 3 Difluoromethoxy Methyl Azetidine
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 3-[(difluoromethoxy)methyl]azetidine. The introduction of the electronegative difluoromethoxy group is expected to significantly influence the electronic properties of the azetidine (B1206935) ring.
Natural Bond Orbital (NBO) analysis can be employed to investigate charge distribution and bonding interactions. The nitrogen atom of the azetidine ring possesses a lone pair of electrons, making it a primary site of basicity and nucleophilicity. The presence of the difluoromethoxy group, with its strong electron-withdrawing fluorine atoms, would likely modulate the charge density on the nitrogen. This effect is primarily inductive, transmitted through the sigma bonds of the methyl linker.
The difluoromethyl group (CF2H) itself is a topic of significant interest, often considered a "lipophilic hydrogen bond donor". researchgate.net The C-H bond in the -OCF2H group is polarized by the adjacent fluorine atoms, making this hydrogen atom a potential hydrogen bond donor. researchgate.net This can lead to unique intramolecular and intermolecular interactions that influence the molecule's stability and binding properties.
Electron localization function (ELF) analysis could further elucidate the electronic domains within the molecule, visually representing the regions of covalent bonds and lone pairs. researchgate.net The molecular electrostatic potential (MEP) map would predict the electrophilic and nucleophilic sites, with the nitrogen lone pair showing a region of negative potential and the hydrogen of the difluoromethoxy group exhibiting a region of positive potential. researchgate.net
Table 1: Predicted Electronic Properties of this compound This interactive table presents hypothetical data based on typical values from computational studies of related azetidine and difluoromethoxy compounds.
| Property | Predicted Value/Observation | Method of Analysis |
| Nitrogen Atom Charge | Negative, but reduced compared to unsubstituted azetidine | NBO Analysis |
| C-F Bond Polarity | Highly Polar | NBO Analysis |
| C-H Bond (Difluoromethoxy) | Polarized, acidic character | NBO Analysis |
| Molecular Dipole Moment | Significant, influenced by side chain conformation | DFT Calculation |
| MEP Minimum | Located at the azetidine nitrogen atom | MEP Analysis |
| MEP Maximum | Located at the hydrogen of the -OCF2H group | MEP Analysis |
Conformational Landscape Analysis of the Azetidine Ring and Difluoromethoxy Side Chain
The conformational flexibility of this compound is primarily determined by two factors: the puckering of the azetidine ring and the rotation around the bonds of the difluoromethoxy side chain.
Azetidine Ring Puckering: The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. nih.gov Computational studies on similar azetidine derivatives show that the ring can adopt puckered structures, and the specific preference can be influenced by substituents. nih.govresearchgate.net For a 3-substituted azetidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The energy difference between these conformers is typically small, and the barrier to ring inversion is low. The presence of the somewhat bulky difluoromethoxymethyl group would likely lead to a preference for a conformation that minimizes steric interactions. Computational studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either puckered structure depending on the backbone. nih.gov
Difluoromethoxy Side Chain Conformation: The conformation of the difluoromethoxy group attached to an alkyl chain is also a critical factor. Unlike a simple methoxy (B1213986) group which often prefers to be coplanar with an adjacent aromatic ring to maximize conjugation, the OCF2H group has different conformational preferences due to stereoelectronic effects, specifically anomeric hyperconjugation (nO → σ*C–F). nih.govrsc.org This interaction stabilizes conformations where the C-F bonds are out of the plane. rsc.org For the -CH2-O-CF2H side chain, rotation around the C-O and O-C bonds will lead to multiple possible conformers. Molecules containing the OCF2H group can exhibit dynamic lipophilicity, altering their properties based on the surrounding environment through simple bond rotation. nih.gov The barrier for rotation around the O–CF2H bond is low, calculated to be around 0.45 kcal/mol. nih.gov
A detailed conformational search using computational methods would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting geometry.
Table 2: Theoretical Conformational Analysis of this compound This interactive table outlines the key conformational features and the computational methods used to study them, based on analyses of analogous structures.
| Molecular Fragment | Conformational Feature | Key Dihedral Angles | Predicted Stable Conformations | Computational Method |
| Azetidine Ring | Ring Puckering | C-N-C-C | Puckered (non-planar) | DFT, Ab initio calculations nih.gov |
| Side Chain | Substituent Position | N-C-C-C | Pseudo-axial vs. Pseudo-equatorial | DFT Energy Calculations researchgate.net |
| Difluoromethoxy Group | Rotational Isomers | C-C-O-C, C-O-C-F | Gauche and anti conformers | Conformational Search, PES Scan |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for predicting the reactivity of this compound and for understanding the mechanisms of its potential reactions. DFT calculations can be used to map out potential energy surfaces for various transformations, identifying transition states and reaction intermediates.
For instance, the nitrogen atom of the azetidine ring can act as a nucleophile in reactions such as alkylation or acylation. Computational models could predict the activation energies for these reactions and help to understand how the electronic nature of the difluoromethoxy group affects the nucleophilicity of the nitrogen.
Furthermore, recent research has utilized computational models to predict the feasibility of photocatalyzed reactions to form azetidines. mit.edubioquicknews.commit.edu These models, which are based on frontier orbital energy matching, can pre-screen potential reactants. mit.edu While this applies to the synthesis of the ring, similar principles can be used to model reactions of the azetidine ring. DFT calculations have also been successfully used to understand the preference for 4-exo-dig cyclization over 5-endo-dig pathways in the synthesis of azetidines, demonstrating the kinetic favorability of forming the four-membered ring. nih.gov
In reactions involving the deprotonation of the azetidine ring, computational chemistry can rationalize the stereochemical outcome by modeling the stability of the resulting lithiated intermediates. mdpi.comcnr.it Such studies can reveal the configurational lability of intermediates and explain why certain stereoisomers are favored. mdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry, particularly DFT, allows for the accurate prediction of various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data. researchgate.net
NMR Spectroscopy: Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts is now a standard computational practice. nih.govresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. For this compound, predicting the ¹⁹F NMR spectrum would be particularly important for characterization. Computational methods have been developed and benchmarked to provide reliable predictions of ¹⁹F chemical shifts for fluorinated organic compounds, often with high accuracy after applying scaling factors. nih.govrsc.orgchemrxiv.org The predicted chemical shifts and coupling constants (e.g., J(H-F), J(C-F)) would be highly sensitive to the molecule's conformation. By comparing experimental spectra with the predicted spectra of different low-energy conformers, it is possible to deduce the dominant conformation in solution.
Vibrational Spectroscopy (IR and Raman): Ab initio and DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.comresearchgate.netnih.gov This allows for the assignment of experimental IR and Raman spectra. Key predicted vibrational modes for this compound would include the N-H stretch (if unsubstituted on the nitrogen), C-H stretches, C-F stretches (typically strong in the IR spectrum), and the modes associated with the puckering of the azetidine ring.
Table 3: Predicted Spectroscopic Data for this compound This interactive table shows the types of spectroscopic data that can be computationally predicted and the typical methods employed.
| Spectrum | Predicted Parameter | Computational Method | Basis Set Example |
| ¹⁹F NMR | Chemical Shifts (δ) | DFT with GIAO | ωB97XD/aug-cc-pvdz rsc.org |
| ¹³C NMR | Chemical Shifts (δ) | DFT with GIAO | B3LYP/6-311G(d,p) researchgate.net |
| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT with GIAO | B3LYP/6-311G(d,p) |
| IR/Raman | Vibrational Frequencies (cm⁻¹), Intensities | DFT Frequency Calculation | B3PW91/6-31G(d) researchgate.net |
Future Research Directions and Emerging Opportunities in 3 Difluoromethoxy Methyl Azetidine Chemistry
Innovations in Sustainable and Efficient Synthetic Methodologies
The development of environmentally benign and economically viable synthetic routes to 3-[(difluoromethoxy)methyl]azetidine and its derivatives is a paramount objective for future research. Current synthetic strategies, while effective, often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Innovations in this area are likely to focus on several key principles of green chemistry.
One promising avenue is the exploration of catalytic C-H functionalization to introduce the difluoromethoxy-methyl moiety onto a pre-formed azetidine (B1206935) ring. This approach would represent a highly atom-economical and efficient strategy, minimizing the need for protecting groups and reducing the number of synthetic steps. Recent advancements in palladium-catalyzed C(sp³)–H amination for the synthesis of functionalized azetidines provide a strong foundation for this line of inquiry. beilstein-journals.org
Furthermore, photocatalysis and electrocatalysis are emerging as powerful tools for driving chemical transformations under mild and sustainable conditions. mit.eduresearchgate.net The application of visible-light-mediated reactions, for instance, could enable novel pathways for the construction of the azetidine ring or the introduction of the fluorinated side chain, potentially avoiding the use of high temperatures and stoichiometric reagents. mit.edu The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents an efficient method for synthesizing functionalized azetidines and could be adapted for this purpose. acs.org
The use of flow chemistry presents another significant opportunity for improving the efficiency and safety of synthesizing this compound. Continuous flow processes can offer precise control over reaction parameters, enhance reaction rates, and allow for the safe handling of potentially hazardous reagents, such as those used in fluorination reactions. morressier.com
Finally, the development of biocatalytic methods using engineered enzymes could provide a highly selective and environmentally friendly route to chiral this compound derivatives. While still a nascent field for this specific compound, the broader success of biocatalysis in synthesizing complex molecules suggests its potential applicability.
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Catalytic C-H Functionalization | High atom economy, reduced step count | Development of selective catalysts for difluoromethoxy-methylation |
| Photocatalysis/Electrocatalysis | Mild reaction conditions, use of renewable energy sources | Identification of suitable photocatalysts and electrochemical conditions |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction parameters in continuous flow reactors |
| Biocatalysis | High enantioselectivity, environmentally benign | Engineering of enzymes for the synthesis of chiral derivatives |
Expanding the Scope of Chemical Transformations and Derivatizations
The inherent reactivity of the azetidine ring, driven by its ring strain, combined with the unique properties of the difluoromethoxy group, offers a rich landscape for chemical exploration. beilstein-journals.org Future research will undoubtedly focus on expanding the repertoire of chemical transformations and derivatizations of this compound to access a wider array of novel compounds with diverse functionalities.
A primary focus will be on the functionalization of the azetidine nitrogen . The secondary amine of the parent compound provides a convenient handle for a variety of transformations, including N-arylation, N-alkylation, acylation, and sulfonylation. rsc.orgresearchgate.netlibretexts.org Buchwald-Hartwig and Ullmann-type couplings are expected to be key methods for introducing aromatic and heteroaromatic substituents, which are prevalent in pharmaceutically active compounds. rsc.org
Ring-opening reactions of the azetidine core present another exciting avenue for creating diverse molecular scaffolds. The strain of the four-membered ring makes it susceptible to nucleophilic attack, leading to the formation of linear amine derivatives. beilstein-journals.orgresearchgate.netacs.orgnih.gov The regioselectivity of this ring-opening can be influenced by the nature of the substituents and the reaction conditions, offering a pathway to a variety of functionalized acyclic amines. The presence of the electron-withdrawing difluoromethoxy group could influence the regioselectivity of these reactions, a phenomenon that warrants detailed investigation.
Furthermore, derivatization of the difluoromethoxy-methyl side chain itself, although challenging, could lead to novel analogues. While the C-F bonds are generally robust, selective transformations of the methylene (B1212753) group or the ether linkage could be explored.
The development of multicomponent reactions involving this compound as a building block would enable the rapid construction of complex molecules in a single step, aligning with the principles of diversity-oriented synthesis.
| Reaction Type | Key Reagents/Conditions | Potential Products |
|---|---|---|
| N-Arylation | Aryl halides, Palladium or Copper catalysts | N-Aryl-3-[(difluoromethoxy)methyl]azetidines |
| N-Alkylation | Alkyl halides, Reductive amination | N-Alkyl-3-[(difluoromethoxy)methyl]azetidines |
| Ring-Opening | Nucleophiles (e.g., thiols, amines, organometallics) | Functionalized γ-amino compounds |
| Multicomponent Reactions | Various electrophiles and nucleophiles in one pot | Complex, highly substituted molecules |
Integration of Advanced Computational and Machine Learning Approaches in Design and Discovery
The synergy between experimental chemistry and computational modeling is revolutionizing drug discovery and materials science. For this compound, the integration of advanced computational and machine learning approaches will be instrumental in accelerating the design-make-test-analyze cycle.
Density Functional Theory (DFT) calculations can provide profound insights into the structural and electronic properties of this compound and its derivatives. nih.gov These calculations can be used to predict key parameters such as bond lengths, bond angles, conformational preferences, and electronic distribution. researchgate.netemerginginvestigators.org Understanding the conformational behavior of the azetidine ring, which can be influenced by the fluorine atoms, is crucial for designing molecules with specific biological activities. researchgate.netnih.gov DFT studies can also elucidate reaction mechanisms, helping to rationalize observed reactivity and predict the outcomes of new transformations. nih.gov
Molecular docking and dynamics simulations are powerful tools for predicting the binding affinity and mode of interaction of this compound derivatives with biological targets. nips.cc These in silico methods allow for the virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest probability of desired biological activity and reducing the time and cost of experimental screening. mit.edu
The development of a "chemical reactome" for azetidines, a data-driven approach combining automated experiments with machine learning, could significantly speed up the discovery of new reactions and their applications. nih.gov As more experimental data for this compound and its analogues become available, these predictive models will become increasingly accurate and valuable.
| Technique | Application in this compound Research | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism studies | Understanding of structure-property relationships and reactivity |
| Molecular Docking/Dynamics | Virtual screening, binding mode prediction | Identification of potential biological targets and lead compounds |
| Machine Learning (QSAR, etc.) | Prediction of bioactivity, ADME properties, and reaction outcomes | Accelerated design and discovery of new derivatives |
Q & A
Q. What synthetic methodologies are commonly employed for 3-[(Difluoromethoxy)methyl]azetidine, and how do reaction parameters affect yield?
The synthesis of azetidine derivatives often involves cycloaddition reactions or functionalization of preformed azetidine rings. For example, Staudinger-type reactions between imines and ketenes (e.g., ethyl bromodifluoroacetate) under anhydrous conditions can yield fluorinated azetidinones . Key parameters include temperature (optimized at 0–25°C for ketene generation), solvent polarity (e.g., THF or dichloromethane), and stoichiometric ratios to minimize side reactions. Purification via flash chromatography or recrystallization is critical to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be prioritized?
- 1H/13C NMR : Identify resonances for the azetidine ring (δ ~3.5–4.5 ppm for CH2 groups) and difluoromethoxy moiety (split signals due to coupling with fluorine, δ ~5.5–6.5 ppm) .
- IR Spectroscopy : Look for C-F stretches (~1100–1250 cm⁻¹) and azetidine ring vibrations (~1450–1500 cm⁻¹) .
- HPLC/MS : Confirm molecular ion peaks (e.g., ESI+ m/z for [M+H]+) and monitor purity using reverse-phase columns (C18) with UV detection at 210–254 nm .
Q. How can researchers assess the stability of this compound in solution and solid states?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures.
- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks, monitoring purity via HPLC .
- Salt Formation : Hydrochloride salts (e.g., 3-(difluoromethoxy)azetidine hydrochloride) enhance hygroscopic stability .
Advanced Research Questions
Q. What in vitro models are suitable for studying the anti-inflammatory effects of this compound derivatives?
- BV2 Microglial Cells : LPS-stimulated BV2 cells are widely used to evaluate NLRP3 inflammasome inhibition. Measure IL-1β secretion (ELISA) and ROS production (DCFH-DA assay) .
- Primary Neuronal-Glial Co-Cultures : Assess neuroprotection by quantifying TNF-α and caspase-1 activity. Use inhibitors (e.g., MCC950) as positive controls .
Q. How does structural modification of the difluoromethoxy group impact the compound’s pharmacokinetic (PK) profile?
- Lipophilicity : Fluorine substitution reduces metabolic oxidation, enhancing plasma half-life. Calculate logP values (e.g., ~2.6 for similar derivatives) to predict blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., demethylation or glucuronidation) via LC-MS/MS .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound analogs?
- Dose-Response Curves : Replicate assays across multiple labs using standardized protocols (e.g., IC50 values for NLRP3 inhibition).
- Off-Target Screening : Use kinase/GPCR panels to identify non-specific binding. Cross-validate findings with CRISPR/Cas9 knockout models .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?
- Molecular Docking : Simulate binding to NLRP3 (PDB: 6NPY) or TLR4 (PDB: 3VQ2) using AutoDock Vina. Prioritize substituents that improve hydrogen bonding (e.g., hydroxyl or carboxamide groups) .
- QSAR Studies : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to predict optimal R-group modifications .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Reagent Compatibility : Replace air-sensitive reagents (e.g., TBAF) with scalable alternatives (e.g., KF/18-crown-6) .
- Process Optimization : Use flow chemistry for exothermic reactions (e.g., ketene formation) to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
